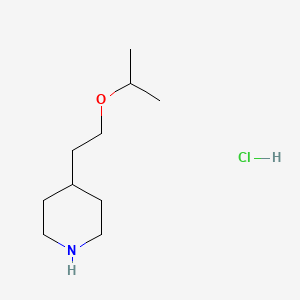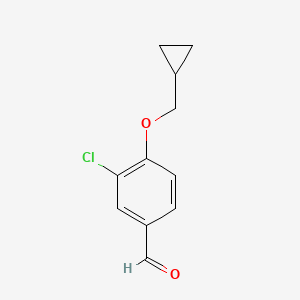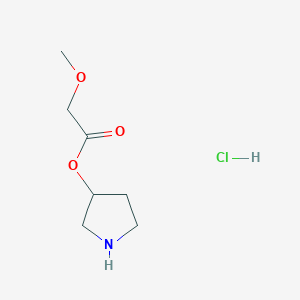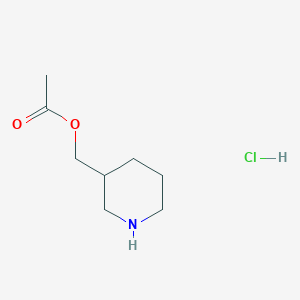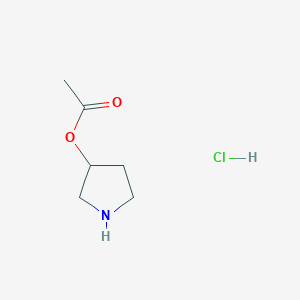
Methyl 2-(3-pyrrolidinyloxy)benzoate hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electrochemical and Chromatic Properties : Almeida et al. (2017) studied a pyrrole derivative related to Methyl 2-(3-pyrrolidinyloxy)benzoate, focusing on its electrochromic properties. This research highlights the potential use of such compounds in developing pH sensors due to their color-changing properties in response to pH variations (Almeida et al., 2017).
Photophysical Properties : Yoon et al. (2019) synthesized and examined the photophysical properties of S, N, and Se-modified methyl salicylate derivatives, which are structurally similar to Methyl 2-(3-pyrrolidinyloxy)benzoate. Their research provides insights into the photophysical behaviors of these compounds, relevant for materials science and optoelectronics (Yoon et al., 2019).
Extraction Solvent Applications : Kagaya and Yoshimori (2012) explored the use of Methyl benzoate, a compound structurally related to Methyl 2-(3-pyrrolidinyloxy)benzoate, as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction. This application is significant in the field of analytical chemistry for the extraction and preconcentration of various elements (Kagaya & Yoshimori, 2012).
Catalysis and Polymer Synthesis : Kempe et al. (1982) investigated the use of methyl benzoate derivatives in the solid-phase synthesis of RNA and DNA-RNA mixtures. This research is crucial for understanding the chemical synthesis of nucleic acids and their potential applications in biotechnology and medicine (Kempe et al., 1982).
Spectroscopic Study for Chemical Reduction : King and Strojny (1982) conducted a spectroscopic study of the reduction of methyl benzoate on a catalyst, providing valuable information for understanding chemical reactions and catalysis (King & Strojny, 1982).
Synthesis of Aromatic Polyamide : Yang, Jikei, and Kakimoto (1999) reported on the synthesis of hyperbranched aromatic polyamide using methyl benzoate derivatives. This research contributes to the development of new materials in polymer science (Yang et al., 1999).
Antimicrobial Evaluation : Eldeab (2019) evaluated the antimicrobial activity of pyridyl benzoate derivatives, showing the potential use of methyl benzoate-related compounds in the development of new antimicrobial agents (Eldeab, 2019).
Eigenschaften
IUPAC Name |
methyl 2-pyrrolidin-3-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-12(14)10-4-2-3-5-11(10)16-9-6-7-13-8-9;/h2-5,9,13H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQMGQLAELSJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-pyrrolidinyloxy)benzoate hydrochloride | |
CAS RN |
1219972-41-4 | |
| Record name | Benzoic acid, 2-(3-pyrrolidinyloxy)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394738.png)
![4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394739.png)




